![molecular formula C19H18N2O2S B5831552 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5831552.png)
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide, also known as FMIA, is a novel small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FMIA belongs to the family of indole-based compounds, which have been extensively studied for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide has shown promising results in various scientific research applications, including cancer therapy, neuroprotection, and anti-inflammatory activity. In a recent study, 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide was found to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide was also found to protect neuronal cells from oxidative stress-induced cell death and improve cognitive function in a mouse model of Alzheimer's disease. Additionally, 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide exhibited potent anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines in macrophages.
Wirkmechanismus
The mechanism of action of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. HDAC inhibitors have been shown to have anticancer, neuroprotective, and anti-inflammatory properties, which may explain some of the observed effects of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide. 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide also appears to modulate the activity of various transcription factors, such as NF-κB and AP-1, which are involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide has also been shown to reduce oxidative stress and inflammation, which are implicated in a variety of diseases. Additionally, 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide is its relatively simple synthesis, which allows for easy scale-up and modification of the compound. Additionally, 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide has shown potent biological activity in various assays, making it a promising lead compound for further optimization. However, one limitation of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide is its relatively low solubility in aqueous solutions, which may limit its use in certain assays. Additionally, the mechanism of action of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide. One potential avenue is the optimization of the compound for improved efficacy and pharmacokinetic properties. This could involve the modification of the indole or phenyl rings, or the addition of functional groups to improve solubility or target specificity. Another potential direction is the elucidation of the mechanism of action of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide, which could provide insight into its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and toxicity of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide in vivo, as well as its potential for clinical development.
Synthesemethoden
The synthesis of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide involves the reaction between 3-(methylthio)aniline and 3-formyl-2-methylindole in the presence of acetic anhydride and acetic acid. The resulting product is then treated with N-chlorosuccinimide and triethylamine to afford the desired compound in good yield and purity. The synthetic route is depicted in Figure 1.
Eigenschaften
IUPAC Name |
2-(3-formyl-2-methylindol-1-yl)-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-13-17(12-22)16-8-3-4-9-18(16)21(13)11-19(23)20-14-6-5-7-15(10-14)24-2/h3-10,12H,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONFXXDPBZATGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NC3=CC(=CC=C3)SC)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethoxybenzamide](/img/structure/B5831484.png)
![methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate](/img/structure/B5831492.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5831496.png)
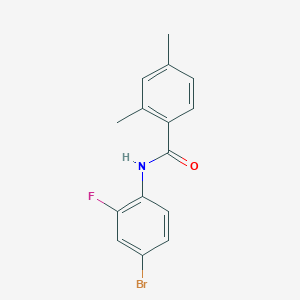
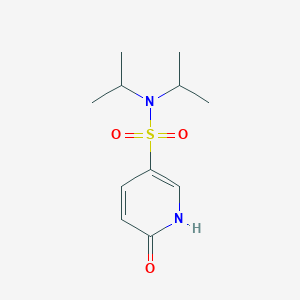
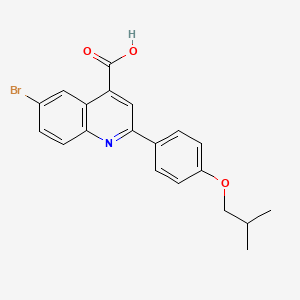
![2-[(2-chlorobenzyl)thio]-4-(4-nitrophenyl)-1H-imidazole](/img/structure/B5831526.png)
![3-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5831528.png)

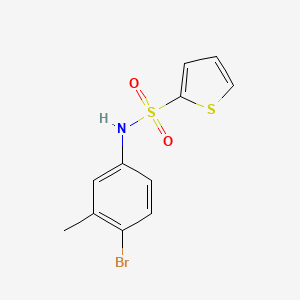
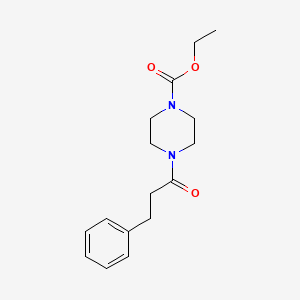
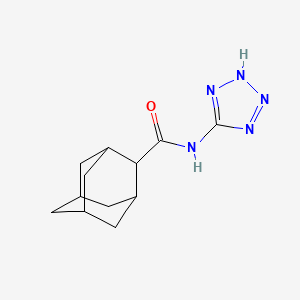
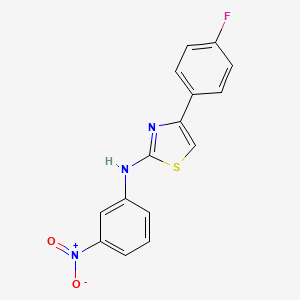
![N-(3-chloro-4-methylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5831579.png)